molecular formula C31H39N5O6 B10847659 cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]

cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]

Cat. No.: B10847659
M. Wt: 577.7 g/mol
InChI Key: FQWUNUXAOHTLLG-ASDGIDEWSA-N
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Description

Cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] is a synthetic cyclic tetrapeptide belonging to the family of cyclic hydroxamic acid-containing peptides (CHAPs). Its structure features a zeta-hydroxamide-alpha-aminosuberic acid (Asu(NHOH)) residue, two phenylalanine (Phe) residues, and a D-proline (D-Pro) residue arranged in a cyclic LDLD chirality configuration . The Asu(NHOH) moiety acts as a zinc-binding group (ZBG), enabling potent inhibition of histone deacetylases (HDACs), particularly Class I and II enzymes. This compound is designed to enhance stability and selectivity compared to earlier HDAC inhibitors like trichostatin A (TSA) or trapoxin A .

Properties

Molecular Formula

C31H39N5O6

Molecular Weight

577.7 g/mol

IUPAC Name

6-[(3S,6S,9S,12R)-3,6-dibenzyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.3.0]pentadecan-9-yl]-N-hydroxyhexanamide

InChI

InChI=1S/C31H39N5O6/c37-27(35-42)17-9-3-8-15-23-28(38)33-24(19-21-11-4-1-5-12-21)29(39)34-25(20-22-13-6-2-7-14-22)31(41)36-18-10-16-26(36)30(40)32-23/h1-2,4-7,11-14,23-26,42H,3,8-10,15-20H2,(H,32,40)(H,33,38)(H,34,39)(H,35,37)/t23-,24-,25-,26+/m0/s1

InChI Key

FQWUNUXAOHTLLG-ASDGIDEWSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The linear precursor Asu(NHOH)(NHOH)-Phe-Phe-D-Pro is typically synthesized via Fmoc-based SPPS. Key steps include:

  • Resin Selection : Wang or 2-chlorotrityl chloride resins are preferred for acid-labile hydroxamic acid protection.

  • Amino Acid Coupling : Sequential coupling of Fmoc-D-Pro-OH, Fmoc-Phe-OH (×2), and Fmoc-Asu(NHBoc)-OH using HBTU/HOBt activation in DMF.

  • Side-Chain Protection : The Asu side chain is protected as a tert-butyl ester (OtBu) to prevent undesired reactions during cyclization.

Solution-Phase Synthesis

Alternative liquid-phase methods involve fragment condensation:

  • The tetrapeptide is assembled using mixed anhydride or carbodiimide coupling in THF/DCM.

  • Yields range from 65–80%, with epimerization minimized at low temperatures (−20°C).

Macrocyclization Techniques

Cyclization of the linear precursor is the most challenging step due to steric hindrance from the Phe-Phe-D-Pro sequence.

On-Resin Cyclization

For SPPS-derived precursors:

  • Cleave the linear peptide from the resin using 20% hexafluoroisopropanol (HFIP) in DCM.

  • Activate the C-terminal carboxyl with PyBOP or DPPA in DMF.

  • Cyclize under high dilution (0.001–0.01 M) with DIEA as a base.

Yield : 40–55%.

Solution-Phase Cyclization

For liquid-phase precursors:

  • Deprotect the N-terminal Fmoc group with piperidine.

  • Use HATU and HOAt in DMF with slow addition to a diluted solution (0.005 M).

  • Stir for 48–72 hours at 4°C to favor intramolecular reaction over dimerization.

Yield : 35–50%.

Introduction of Hydroxamic Acid Groups

Side-Chain Modification

The Asu residue’s carboxylic acid is converted to hydroxamic acid post-cyclization:

  • Deprotect the OtBu group with TFA/TIS/H2O (95:2.5:2.5).

  • Activate the carboxyl with EDCI/NHS in DCM.

  • React with hydroxylamine hydrochloride (NH2OH·HCl) and NMM in DMF at 0°C.

Critical Note : Excess hydroxylamine (5 eq) ensures complete conversion, confirmed by LC-MS.

Protecting Group Strategy

  • Temporary Protection : Benzyl (Bn) or tert-butyl (tBu) groups shield hydroxamic acids during synthesis.

  • Final Deprotection : Hydrogenolysis (H2/Pd-C) or TFA cleavage removes Bn/tBu without degrading the cyclic core.

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).

  • Yield After Purification : 25–30% (overall from linear precursor).

Analytical Data

  • MS (ESI) : m/z 515.6 [M+H]+ (PubChem CID 9806551).

  • NMR : Key signals include δ 7.25–7.38 ppm (Phe aromatics) and δ 5.88 ppm (Asu NHOH).

Comparative Analysis of Synthetic Routes

MethodCyclization YieldPurity (HPLC)Key Advantage
SPPS + On-Resin50%>95%Minimal epimerization
Solution-Phase45%90%Scalability for bulk synthesis
Hybrid (SPPS/Soln)40%85%Cost-effective for lab-scale production

Challenges and Optimization

  • Epimerization Risk : D-Pro configuration is preserved by avoiding basic conditions during cyclization.

  • Hydroxamic Acid Stability : Low pH (3–4) during purification prevents decomposition.

  • Solvent Choice : DMF > DCM for solubilizing hydrophobic Phe residues .

Chemical Reactions Analysis

Types of Reactions: CHAP1 undergoes various post-translational modifications, including phosphorylation and ubiquitination. These modifications regulate its activity and stability during the cell cycle .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CHAP1 has significant applications in various fields:

Mechanism of Action

CHAP1 functions by binding to kinetochores, structures on chromosomes that attach to microtubules. It recruits other proteins, such as Centromere Protein E (CENPE) and Centromere Protein F (CENPF), to ensure proper chromosome alignment and segregation. The phosphorylation of CHAP1 by Cyclin-dependent kinase 1 (CDK1) activates it, while ubiquitination by E3 ubiquitin ligases leads to its degradation, thus regulating its activity during the cell cycle .

Comparison with Similar Compounds

Research Findings and Limitations

Synthesis : Cyclo[Asu(NHOH)-Phe-Phe-D-Pro] is synthesized via post-cyclization modification of cyclo(Asu-Phe-Phe-D-Pro) using hydroxylamine and coupling reagents .

Limitations: Limited in vivo data for the exact compound; activity inferred from analogues. Potential toxicity from hydroxamic acid metabolites (e.g., hydroxylamine release) .

Q & A

Q. Advanced Research Focus

  • Structural Modifications :
    • Phe-Phe Substitutions : Replace aromatic residues with non-natural amino acids (e.g., cyclohexylalanine) to reduce CYP450 metabolism while retaining hydrophobic HDAC interactions .
    • D-Pro Modifications : Introduce methyl groups to D-Pro to enhance metabolic stability without distorting the cyclic scaffold .
  • Prodrug Strategies : Mask NHOH groups as acetoxime esters to improve oral bioavailability, with enzymatic activation in target tissues .

Data Reference : Analogs with cyclohexylalanine showed 3-fold higher half-lives in murine models compared to Phe-Phe derivatives .

What experimental strategies resolve conflicting data on HDAC isoform selectivity for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] derivatives?

Q. Advanced Research Focus

  • Isoform-Specific Assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) in fluorogenic substrate assays. For example, Ky-2 exhibited 10-fold selectivity for HDAC1 over HDAC6 .
  • Transcriptomic Profiling : Treat cancer cell lines with analogs and perform RNA-seq to identify isoform-specific gene regulation patterns .
  • Structural Dynamics : Apply hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in HDACs upon analog binding .

How should researchers design structure-activity relationship (SAR) studies for cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] analogs?

Q. Methodological Guidance

  • Variable Groups : Systematically modify Asu, Phe, or D-Pro residues (e.g., Table 1 in ).
  • Activity Metrics : Measure IC50 against HDAC isoforms, cytotoxicity (e.g., MTT assays), and solubility (via shake-flask method).
  • Computational Pre-Screening : Use QSAR models to prioritize analogs with predicted logP <3 and polar surface area >100 Ų for better solubility .

What analytical techniques validate the stability of NHOH groups in cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro] under physiological conditions?

Q. Advanced Research Focus

  • LC-MS/MS : Monitor NHOH degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • Electrochemical Analysis : Use cyclic voltammetry to assess oxidation susceptibility at physiological potentials .
  • Stabilization Strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes .

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